tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Overview
Description
“tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester” is a peptide that has been studied in the solid state by X-ray diffraction . It is also known as Boc-L-Phe-L-Met-OMe .
Molecular Structure Analysis
The peptide crystallizes in the orthorhombic system, space group P2 (1)2 (1)2 (1), with cell parameters of a = 9.821 (2), b = 25.394 (6), c = 28.714 (8) A, V = 7161 (3) A3 . The crystal consists of three independent molecular conformations per asymmetric unit .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The peptide adopts an extended conformation with the side-chains of Phe and Met residues being arranged below and above the backbone chains . The melting point is 37.0 to 41.0 °C and specific rotation [a]20/D is -3.0 to -5.0 deg (C=2, MeOH) .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester, which is structurally related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, has been analyzed using X-ray crystallography. This compound exhibits an open conformation, forming an infinite sheet structure through hydrogen bonds in crystals, indicating potential implications in understanding molecular interactions and design (Doi et al., 1993).
Synthesis Methods
A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed. This advancement offers a more efficient, versatile, and sustainable approach to synthesizing tert-butoxycarbonyl derivatives, including tert-butoxycarbonyl-phenylalanyl-methionine methyl ester (Degennaro et al., 2016).
Peptide Synthesis
The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, which is closely related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, serves as a useful building block in the synthesis of nonnatural α-amino acids. This facilitates advancements in peptide synthesis, which is a crucial area of research in biochemistry and pharmacology (Jackson & Pérez-González, 2005).
Polymerization Studies
The tert-butoxycarbonyl group plays a significant role in the polymerization of certain compounds. For instance, the polymerization behavior of amino acid-derived cyclic carbonates, which can be protected by the tert-butoxycarbonyl group, has been studied, offering insights into new materials and their potential applications (Sanda et al., 2001).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFQIOAEDHQFM-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193299 | |
Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |
CAS RN |
40290-63-9 | |
Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.